molecular formula C18H22N6O2 B2624273 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine CAS No. 2415456-13-0

4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2624273
CAS No.: 2415456-13-0
M. Wt: 354.414
InChI Key: CHPWKGRWGANVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with oxan-4-yl and pyrimidin-2-yl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.

    Introduction of Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

    Introduction of Pyrimidin-2-yl Piperazine Group: The pyrimidin-2-yl piperazine group can be introduced via a nucleophilic substitution reaction using pyrimidin-2-yl piperazine and a suitable leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involved in cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, the compound may inhibit the activity of a specific enzyme involved in cell proliferation, leading to reduced cell growth and potentially inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine is unique due to the presence of both oxan-4-yl and pyrimidin-2-yl piperazine groups, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. This unique structure may enhance its potential as a lead compound for drug development.

Properties

IUPAC Name

[6-(oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-17(16-12-15(21-13-22-16)14-2-10-26-11-3-14)23-6-8-24(9-7-23)18-19-4-1-5-20-18/h1,4-5,12-14H,2-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWKGRWGANVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.